2R,4R-Sacubitril

Description

Properties

IUPAC Name |

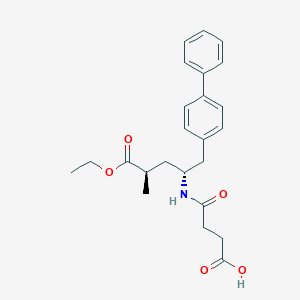

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-DYESRHJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2R,4R-Sacubitril involves several synthetic routes. One method includes the cyclization, addition, debenzylation, ring opening, esterification, and amidation of a chiral induction reagent (S)-1-(alpha-aminobenzyl)-2-naphthol and 2R-methyl-4-oxo-butyric acid . Another method involves hydrolyzing intermediates in the presence of a base and a solvent to generate a solid form of sacubitril .

Chemical Reactions Analysis

Diastereoselective Reformatsky-Type Reaction

A critical step in synthesizing sacubitril precursors involves a Reformatsky carbethoxyallylation to establish stereocenters. This reaction achieves >90% diastereoselectivity under flow chemistry conditions :

Reaction : Zinc-mediated coupling of ethyl 2-bromocrotonate with 4-biphenylyl aldehyde.

Conditions :

-

Temperature: −20°C

-

Solvent: Tetrahydrofuran (THF)

-

Catalyst: Zn dust

Outcome : Forms the (2R,4S) configuration, later modified to obtain 2R,4R via downstream processes .

Rhodium-Catalyzed Hydrogenation

Stereoselective hydrogenation installs the C4 methyl group with 93:7 enantiomeric ratio :

Reaction : Reduction of α,β-unsaturated ester intermediates.

Conditions :

-

Catalyst: Rhodium(III) chloride

-

Pressure: 50 psi H₂

Esterification and Deprotection

Conversion of carboxylic acid intermediates to ethyl esters is achieved via thionyl chloride :

Reaction :

Conditions :

Succinimide Formation

Condensation with succinic anhydride produces the active metabolite :

Reaction :

Conditions :

Stereochemical Control and Byproducts

| Parameter | Value | Source |

|---|---|---|

| Diastereomeric Ratio | 93:7 (2R,4R vs. 2S,4S) | |

| Lactam Impurity | 0.06% | |

| Succinamide Impurity | Not detected |

Chiral HPLC and X-ray crystallography confirm absolute configurations . The 2R,4R isomer arises predominantly from kinetic resolution during hydrogenation .

Flow Chemistry Enhancements

-

Wacker Oxidation : Achieves 80% yield using O₂ gas in a tube-in-tube reactor .

-

Negishi Coupling : Raney nickel catalysis reduces costs vs. palladium systems (patent) .

Reaction Challenges

Scientific Research Applications

Clinical Applications

1. Heart Failure with Reduced Ejection Fraction (HFrEF)

Sacubitril/valsartan has been extensively studied and shown to significantly reduce cardiovascular mortality and heart failure hospitalizations in patients with HFrEF. The PARADIGM-HF trial highlighted that patients treated with sacubitril/valsartan experienced a 20% reduction in cardiovascular death compared to those receiving enalapril .

- Table 1: Key Findings from PARADIGM-HF Trial

| Outcome | Sacubitril/Valsartan | Enalapril | p-value |

|---|---|---|---|

| Cardiovascular Death Reduction | 20% | Reference | <0.001 |

| Hospitalization Rate Reduction | 21% | Reference | <0.001 |

| Improvement in NYHA Class | Significant | Not Significant | <0.01 |

2. Heart Failure with Preserved Ejection Fraction (HFpEF)

While sacubitril/valsartan shows clear benefits in HFrEF, its efficacy in HFpEF remains less definitive. Studies indicate that it does not significantly reduce overall hospitalization rates or mortality from cardiovascular causes in this population .

3. Real-World Effectiveness

A study conducted on older patients indicated that sacubitril/valsartan significantly decreased hospitalization rates for cardiovascular issues and heart failure across various subgroups, including those aged 75 and older .

- Table 2: Real-World Effectiveness Data

| Patient Group | Reduction in CV Hospitalizations (%) | Reduction in HF Hospitalizations (%) |

|---|---|---|

| Overall Cohort | >26% | >26% |

| Patients ≥ 75 Years | ~38% | ~43% |

| NYHA Class IV Patients | Significant | Significant |

Safety Profile

Despite its benefits, the use of sacubitril/valsartan is associated with certain adverse events. A disproportionality analysis using data from the FDA Adverse Event Reporting System identified several common adverse effects, including hypotension, dizziness, and renal impairment .

- Table 3: Common Adverse Effects Reported

| Adverse Event | Frequency (%) |

|---|---|

| Hypotension | 14.13 |

| Dizziness | High |

| Renal Impairment | High |

| Peripheral Swelling | High |

Case Studies

Case Study 1: Advanced Heart Failure Management

A clinical trial involving patients with advanced heart failure demonstrated that initiation of sacubitril/valsartan led to improved NT-proBNP levels compared to traditional treatments . The study's findings support its use as a first-line therapy for managing advanced heart failure symptoms.

Case Study 2: Elderly Population

In a cohort study focusing on elderly patients (≥75 years), initiation of sacubitril/valsartan resulted in a significant reduction in both cardiovascular and heart failure-related hospitalizations over a follow-up period . This highlights its potential as a beneficial treatment option for frail populations.

Mechanism of Action

2R,4R-Sacubitril is a prodrug that is activated to sacubitrilat by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides. These peptides work mainly by reducing blood volume and promoting vasodilation .

Comparison with Similar Compounds

Stereoisomers of Sacubitril

Sacubitril has multiple stereoisomers due to its two chiral centers (C2 and C4). Key isomers include:

Key Findings :

Deuterated Derivatives

Deuterated analogs like (2S,4R)-Sacubitril D4 (CAS: ALN-S020D02) are used in pharmacokinetic and metabolic studies. These compounds aid in quantifying Sacubitril and its metabolites via LC-MS/MS, ensuring analytical accuracy .

| Compound | Molecular Formula | Molecular Weight | Use Case | Source |

|---|---|---|---|---|

| (2S,4R)-Sacubitril D4 | C24H25D4NO5 | 415.5 | Internal standard for LC-MS/MS assays |

Analytical and Regulatory Considerations

Biological Activity

2R,4R-Sacubitril is a stereoisomer of the compound sacubitril, which is primarily recognized for its role as a neprilysin inhibitor in the treatment of heart failure. Sacubitril, in combination with valsartan, has been shown to significantly reduce cardiovascular mortality and hospitalizations due to heart failure. The biological activity of this compound, although less studied than its parent compound, is crucial for understanding its potential therapeutic applications and safety profile.

The mechanism of action for sacubitril involves the inhibition of neprilysin, an enzyme that degrades natriuretic peptides, bradykinin, and angiotensin II. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and natriuresis. Valsartan complements this effect by blocking the angiotensin II type-1 (AT1) receptor, further enhancing cardiovascular protection .

Pharmacological Properties

- Molecular Weight : 411.491 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 656.9 °C

- CAS Number : 766480-48-2

Clinical Trials

The efficacy of sacubitril/valsartan has been extensively studied in clinical trials such as PARADIGM-HF. This trial demonstrated a significant reduction in cardiovascular death and hospitalization for heart failure compared to enalapril, with a hazard ratio of 0.80 (95% CI, 0.73–0.87) for the primary composite endpoint .

Table 1: Key Outcomes from PARADIGM-HF Trial

| Outcome | Sacubitril/Valsartan (N=4187) | Enalapril (N=4213) | Hazard Ratio (95% CI) | P Value |

|---|---|---|---|---|

| Primary composite endpoint | 21.8% | 26.5% | 0.80 (0.73–0.87) | <0.001 |

| Cardiovascular death | 9.0% | 10.9% | - | - |

| Heart failure hospitalization | 12.8% | 15.6% | - | - |

| All-cause mortality | 17.0% | 19.8% | 0.84 (0.76–0.93) | 0.009 |

Case Studies

Recent studies have explored the effects of sacubitril/valsartan in various patient populations with advanced heart failure:

- LIFE Study : This study focused on patients with advanced heart failure and demonstrated that sacubitril/valsartan reduced NT-proBNP levels significantly compared to valsartan alone .

- Observational Studies : Observational data from real-world settings have confirmed the benefits observed in clinical trials, highlighting improvements in functional class and quality of life among patients treated with sacubitril/valsartan .

Biological Activity of Derivatives

Research into new derivatives of sacubitril has identified several compounds with promising biological activities:

Q & A

Q. How can researchers confirm the stereochemical configuration of 2R,4R-Sacubitril during synthesis?

- Methodological Answer: To verify stereochemistry, use chiral analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) combined with chiral high-performance liquid chromatography (HPLC). For HPLC, employ polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of n-hexane:isopropanol (80:20, v/v). Cross-validate results against reference standards and ensure chiral purity exceeds 98% as per pharmacopeial guidelines. Retention time comparisons and optical rotation measurements further confirm configuration .

Q. What analytical methods are recommended to separate this compound from its stereoisomers in complex mixtures?

- Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with a chiral stationary phase. Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for baseline separation. Tandem MS fragmentation patterns help distinguish isomers. Validate with nuclear Overhauser effect spectroscopy (NOESY) for spatial configuration analysis. For quantification, ensure a lower limit of detection (LLOD) ≤0.1% to comply with impurity profiling standards .

Advanced Research Questions

Q. How should researchers address discrepancies in pharmacokinetic (PK) data for this compound across preclinical models and human studies?

- Methodological Answer: Conduct a systematic meta-analysis following PRISMA guidelines. Extract PK parameters (e.g., clearance, volume of distribution) from preclinical (rodent, canine) and clinical studies. Use in vitro-in vivo extrapolation (IVIVE) models to account for interspecies differences in metabolic stability (e.g., human liver microsomes vs. animal hepatocytes). Validate findings via physiologically based pharmacokinetic (PBPK) modeling, integrating tissue-specific partition coefficients and enzyme kinetics .

Q. What experimental strategies are effective in determining the biological relevance of this compound as a Sacubitril impurity?

- Methodological Answer: Design inhibition assays targeting neprilysin (NEP), the primary enzyme inhibited by Sacubitril. Compare this compound’s IC50 values to Sacubitril using fluorogenic substrates (e.g., Mca-Ala-Ser-Asp-Pro-Lys(Dnp)-OH). Perform competitive binding studies via surface plasmon resonance (SPR) to assess affinity. For functional validation, use cardiac fibroblast models to measure cyclic guanosine monophosphate (cGMP) levels, a downstream marker of NEP activity .

Q. How can researchers reconcile conflicting bioactivity data for this compound reported in different in vitro systems?

- Methodological Answer: Apply orthogonal assay systems to minimize platform-specific biases. For example, compare enzyme inhibition (e.g., recombinant NEP assays) with cell-based functional assays (e.g., endothelin-1 clearance in endothelial cells). Use multivariate regression to identify confounding variables (e.g., pH, buffer composition). Cross-reference results with structural analogs (e.g., 2S,4R-Sacubitril) to isolate stereochemical effects. Report data using standardized units (e.g., % inhibition at 10 µM) to facilitate cross-study comparisons .

Methodological Considerations for Data Integrity

Q. What protocols ensure reproducibility in stability studies of this compound under varying storage conditions?

- Methodological Answer: Follow ICH Q1A(R2) guidelines for accelerated stability testing. Expose samples to 40°C/75% relative humidity (RH) for 6 months and analyze degradation products via ultra-performance liquid chromatography-photodiode array (UPLC-PDA). For forced degradation, subject this compound to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Characterize degradation pathways using high-resolution mass spectrometry (HRMS) and 2D-NMR .

Q. How should researchers design studies to assess the long-term pharmacological impact of this compound impurities in combination therapies?

- Methodological Answer: Use a factorial design to evaluate impurity-drug interactions. Co-administer this compound with valsartan in in vivo models (e.g., Dahl salt-sensitive rats) and monitor hemodynamic parameters (e.g., blood pressure, ejection fraction). For mechanistic insights, perform RNA sequencing on cardiac tissue to identify pathways modulated by the impurity. Compare results to Sacubitril/valsartan (LCZ696) clinical trial data to assess translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.